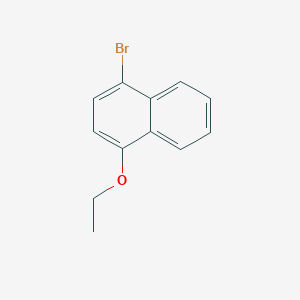
1-Bromo-4-ethoxynaphthalene
Vue d'ensemble
Description
1-Bromo-4-ethoxynaphthalene (1-BE) is a synthetic organic compound belonging to the class of naphthalenes, which are organic compounds composed of two fused benzene rings. It is a colorless, crystalline solid with a melting point of 77°C and a boiling point of 181°C. 1-BE is widely used in the synthesis of organic compounds, and has been studied for its potential applications in pharmaceuticals, materials science, and other fields.
Applications De Recherche Scientifique
Organic Synthesis: Ethers and Alkylating Agents
1-Bromo-4-ethoxynaphthalene is a valuable compound in organic synthesis, particularly in the formation of ethers through the Williamson Ether Synthesis . This process involves the reaction of an alkoxide with a primary haloalkane or a sulfonate ester, where 1-Bromo-4-ethoxynaphthalene can act as an electrophile. Additionally, its bromo group makes it a good candidate for use as an alkylating agent in various organic reactions, including substitutions and coupling reactions .
Medicinal Chemistry: Building Blocks for Drug Development
In medicinal chemistry, 1-Bromo-4-ethoxynaphthalene serves as a building block for the synthesis of various heterocyclic compounds . These compounds are often explored for their potential pharmacological activities, such as anti-inflammatory actions. The bromine atom in the compound provides a reactive site for further functionalization, which is crucial in the development of new drugs .
Material Science: Advanced Polymer and Material Synthesis
The brominated naphthalene derivative is used in material science for the synthesis of advanced polymers and materials . Its incorporation into polymeric structures can impart unique physical and chemical properties, such as enhanced thermal stability and flame retardancy, which are essential for developing new materials with specific applications.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 1-Bromo-4-ethoxynaphthalene is utilized as a standard or reference compound in chromatographic analysis and spectroscopy . Its distinct molecular structure allows for the calibration of instruments and helps in the identification and quantification of similar compounds in complex mixtures.
Environmental Science: Study of Organic Pollutants
This compound can also be used in environmental science to study the behavior and impact of organic pollutants . Its structural similarity to certain harmful organic compounds found in the environment makes it a suitable model for understanding their transport, bioaccumulation, and degradation.
Industrial Applications: Chemical Intermediates
In industrial settings, 1-Bromo-4-ethoxynaphthalene is employed as a chemical intermediate in the synthesis of dyes, pigments, and other specialty chemicals . Its reactivity and stability under various conditions make it an important component in large-scale chemical production processes.
Mécanisme D'action
Target of Action
1-Bromo-4-ethoxynaphthalene is a chemical compound with the molecular formula C12H11BrO It’s often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
The mode of action of 1-Bromo-4-ethoxynaphthalene is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom in 1-Bromo-4-ethoxynaphthalene is replaced by the organoboron compound, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving 1-Bromo-4-ethoxynaphthalene . This reaction is a type of cross-coupling reaction, allowing for the formation of complex organic compounds from simpler precursors . The products of these reactions are often biologically active compounds, making this pathway important in pharmaceutical research .
Pharmacokinetics
As a reagent in organic synthesis, its pharmacokinetic properties may vary depending on the specific reaction conditions and the other compounds present .
Result of Action
The primary result of the action of 1-Bromo-4-ethoxynaphthalene is the formation of new organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of 1-Bromo-4-ethoxynaphthalene can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the choice of catalyst can significantly impact the efficiency of the Suzuki-Miyaura coupling reactions .
Propriétés
IUPAC Name |
1-bromo-4-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCMJOJYAZRKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610209 | |
| Record name | 1-Bromo-4-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethoxynaphthalene | |
CAS RN |
20900-22-5 | |
| Record name | 1-Bromo-4-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)
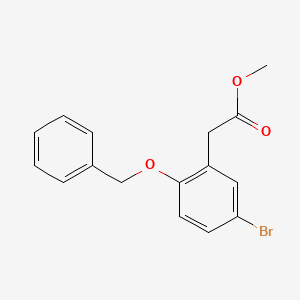

![3-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1612692.png)
![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)

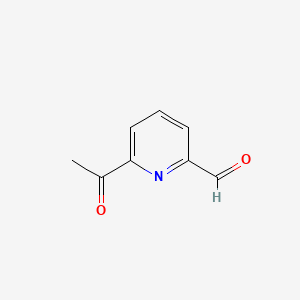

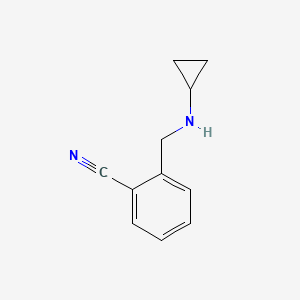
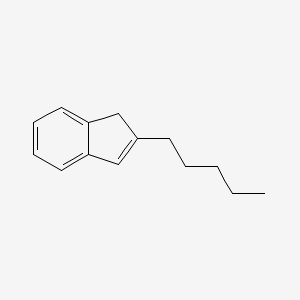
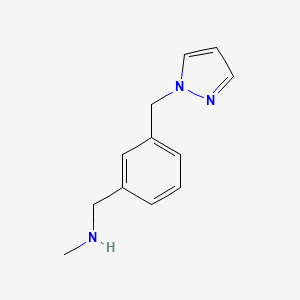
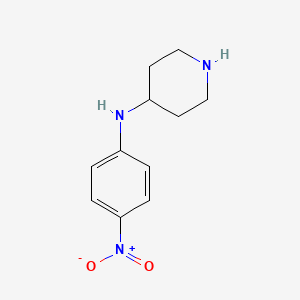
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
